

MES Buffer in Enzyme Kinetics Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: MES hydrate

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Introduction

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is widely used in biochemistry and molecular biology.[1] As one of the "Good's" buffers, it is valued for its compatibility with biological systems.[1] This document provides detailed application notes and protocols for the use of MES buffer in enzyme kinetics assays, with a particular focus on kinase and phosphatase assays.

Properties and Advantages of MES Buffer in Enzyme Assays

MES buffer offers several advantages for enzyme kinetics studies, making it a reliable choice for maintaining stable pH conditions.[2] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of MES Buffer

Property	Value	Reference(s)
pKa (at 25°C)	6.15	[2]
Effective pH Range	5.5 - 6.7	[2]
Molecular Weight	195.24 g/mol	[1]
UV Absorbance (260 nm)	Minimal	
Metal Ion Binding	Low	
Temperature Dependence (dpKa/°C)	-0.011	

The slightly acidic pH range of MES is particularly suitable for assays involving certain kinases and acid phosphatases.[\[2\]](#) Its low metal ion binding capacity is crucial in assays with metal-dependent enzymes, such as those requiring Mg^{2+} or Mn^{2+} , as it minimizes interference with the reaction.[\[1\]](#) Furthermore, its minimal absorbance in the UV range makes it compatible with spectrophotometric assays.

Experimental Protocols

Preparation of MES Buffer Stock Solution (0.5 M, pH 6.0)

Materials:

- MES free acid powder
- Deionized water (dH₂O)
- 10 N NaOH
- pH meter
- Volumetric flask
- Stir plate and stir bar

Procedure:

- In a beaker, dissolve 97.62 g of MES free acid in 800 mL of dH₂O.
- While stirring, slowly add 10 N NaOH to adjust the pH to 6.0.
- Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with dH₂O.
- Sterilize the solution by filtering it through a 0.22 µm filter.
- Store the buffer at 4°C.

Protocol 1: Tyrosine Kinase (c-Met) Assay

This protocol is adapted from a method for quantifying Met kinase activity in cell lysates.

Materials:

- MES Assay Buffer: 50 mM MES, pH 6.5, 150 mM NaCl, 0.05% Brij 35
- Recombinant c-Met kinase
- Poly (Glu:Tyr, 4:1) substrate
- ATP solution
- Kinase-Glo® MAX reagent
- White 96-well plates
- Luminometer

Procedure:

- Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.
- Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the poly (Glu:Tyr) substrate.
- Add 12.5 µL of the master mix to each well of a white 96-well plate.

- Add 2.5 μ L of test inhibitor (dissolved in 10% DMSO) or vehicle control to the appropriate wells.
- Thaw the c-Met enzyme on ice and dilute it to the desired concentration in 1x Kinase Assay Buffer.
- Initiate the reaction by adding 10 μ L of the diluted c-Met enzyme to each well.
- Incubate the plate at 30°C for 45 minutes.
- After incubation, add 50 μ L of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
- Incubate the plate at room temperature for 10 minutes to stabilize the signal.
- Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.

Data Analysis: The IC₅₀ values for inhibitors can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Serine/Threonine Kinase (GSK-3 β) Assay

This protocol is a representative method for a serine/threonine kinase assay and can be adapted for use with MES buffer.

Materials:

- MES Assay Buffer (substituting for MOPS): 25 mM MES, pH 7.2, 12.5 mM β -glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (added fresh)
- Active GSK-3 β enzyme
- GSK-3 β substrate peptide (e.g., YRRAVPPSPSLSRHSSPHQ(pS)EDEEE)
- [γ -³³P]ATP Assay Cocktail

- Phosphocellulose P81 paper
- 1% Phosphoric acid
- Scintillation counter

Procedure:

- Thaw all reagents on ice.
- In a microcentrifuge tube, prepare the reaction mixture containing MES Assay Buffer, GSK-3 β substrate, and diluted active GSK-3 β enzyme.
- Set up a blank control without the substrate, replacing it with an equal volume of distilled water.
- Initiate the reaction by adding the [γ -³³P]ATP Assay Cocktail to bring the final reaction volume to 25 μ L.
- Incubate the reaction mixture in a water bath at 30°C for 15 minutes.
- Stop the reaction by spotting 20 μ L of the reaction mixture onto a phosphocellulose P81 paper strip.
- Wash the P81 paper strips three times for 10 minutes each in a beaker containing 1% phosphoric acid to remove unincorporated [γ -³³P]ATP.
- Air dry the paper strips and measure the incorporated radioactivity using a scintillation counter.

Protocol 3: Acid Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

This is a general colorimetric assay for acid phosphatase activity, for which MES buffer is well-suited due to its acidic pH range.

Materials:

- MES Assay Buffer: 50 mM MES, pH 6.0
- p-Nitrophenyl Phosphate (pNPP) substrate solution (10 mM in MES Assay Buffer)
- Acid Phosphatase enzyme
- Stop Solution: 1 N NaOH
- 96-well microplate
- Spectrophotometer (plate reader)

Procedure:

- Add 50 μ L of MES Assay Buffer to each well of a 96-well plate.
- Add 50 μ L of various concentrations of the test sample (e.g., purified enzyme or cell lysate) to the wells. Include a blank with buffer only.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 50 μ L of the pNPP substrate solution to each well.
- Incubate the plate at 37°C for 10-30 minutes.
- Stop the reaction by adding 50 μ L of Stop Solution to each well.
- Measure the absorbance at 405 nm using a microplate reader. The amount of yellow p-nitrophenol produced is proportional to the phosphatase activity.^[3]

Data Presentation

The following tables summarize representative quantitative data for enzyme kinetics parameters determined in various buffer systems. While not all data were generated in MES buffer, they provide a comparative overview.

Table 2: Representative Kinetic Parameters for Kinases

Kinase	Substrate	Buffer System	K _m (μM)	V _{max} (μmol/min/mg)	Reference(s)
c-Met	Poly(Glu:Tyr)	Not Specified	-	-	[4]
PKA	Kemptide	100 mM Tris-HCl, pH 7.5	6	-	[5]
Hexokinase	Glucose	100 mM Tris-HCl, pH 7.5	94	-	[5]
Hexokinase	Fructose	100 mM Tris-HCl, pH 7.5	-	-	[5]

Table 3: Representative Kinetic Parameters for Phosphatases

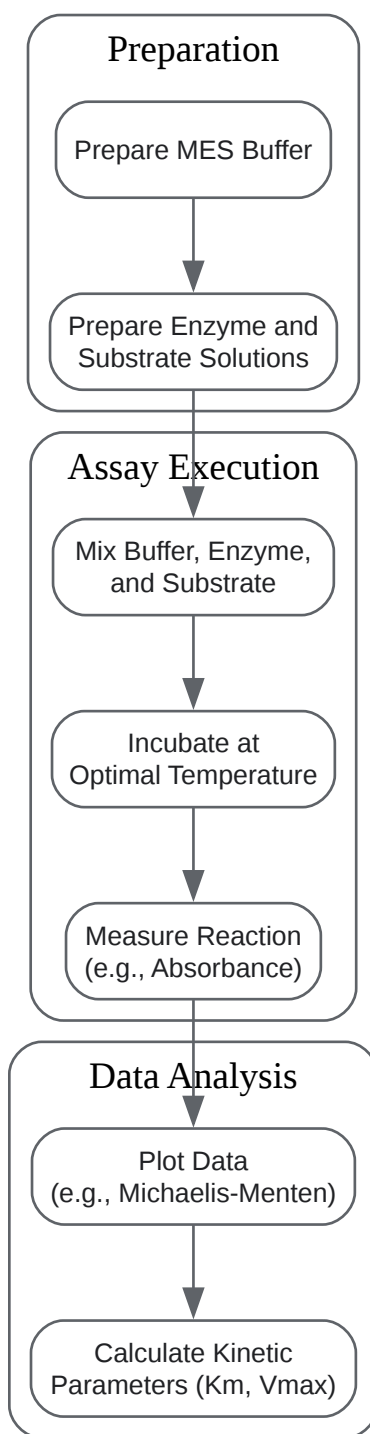
Phosphatase	Substrate	Buffer System	K _m (mM)	V _{max} (μmol/min/mg)	Reference(s)
PTP1B	pNPP	50 mM bis-Tris, pH 5.5	0.58	-	[6]
PTP1B	pNPP	50 mM 3,3-dimethyl glutarate, pH 7.0	-	-	[7]
Alkaline Phosphatase	pNPP	Not Specified	1.3724	6.1614 (μM/min)	[4]

Table 4: Representative IC₅₀ Values for Enzyme Inhibitors

Enzyme	Inhibitor	Buffer System	IC50 (nM)	Reference(s)
PTP1B	Compound 1	50 mM HEPES, pH 7.0	5200	[8]
PTP1B	Compound 2	50 mM HEPES, pH 7.0	4200	[8]
CK1δ (GST-tagged)	PF-670462	25 mM Tris-HCl, pH 7.0	69.85	[1]
CK1δ (6xHis-tagged)	PF-670462	25 mM Tris-HCl, pH 7.0	64.18	[1]
PI3-Kinase (p110)	PIK-108	Not Specified	1400	[6]
PI3-Kinase (p110)	PIK-93	Not Specified	48	[6]

Visualizations

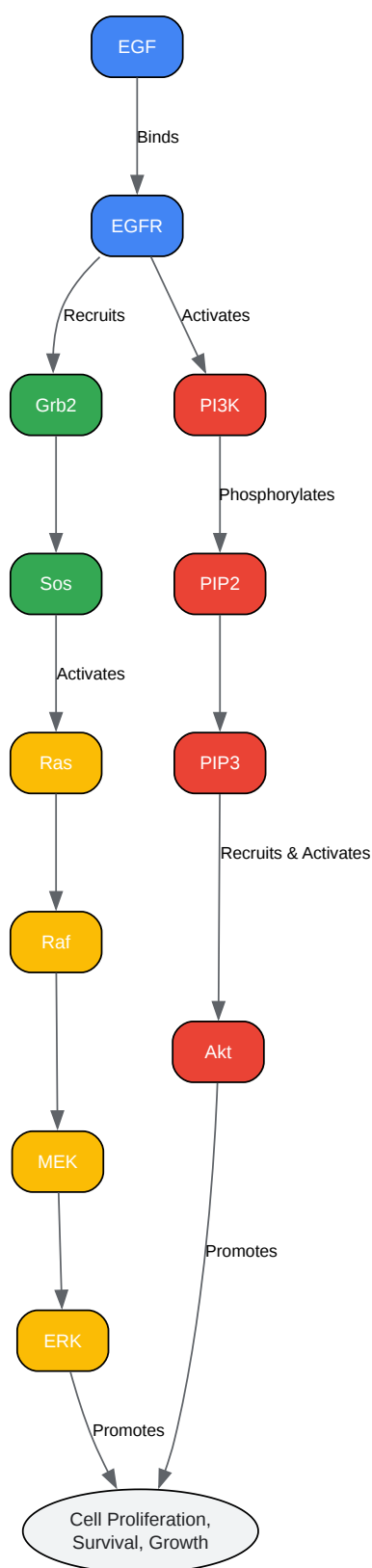
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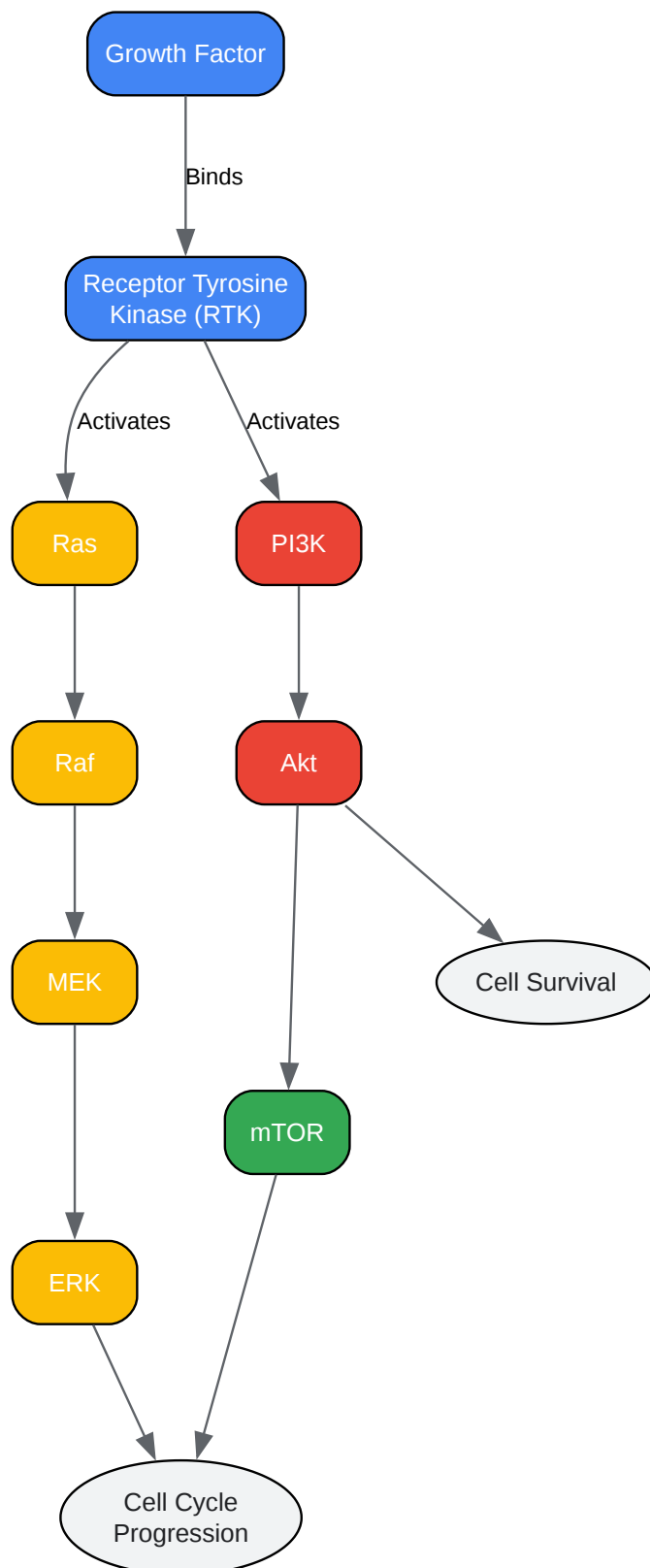
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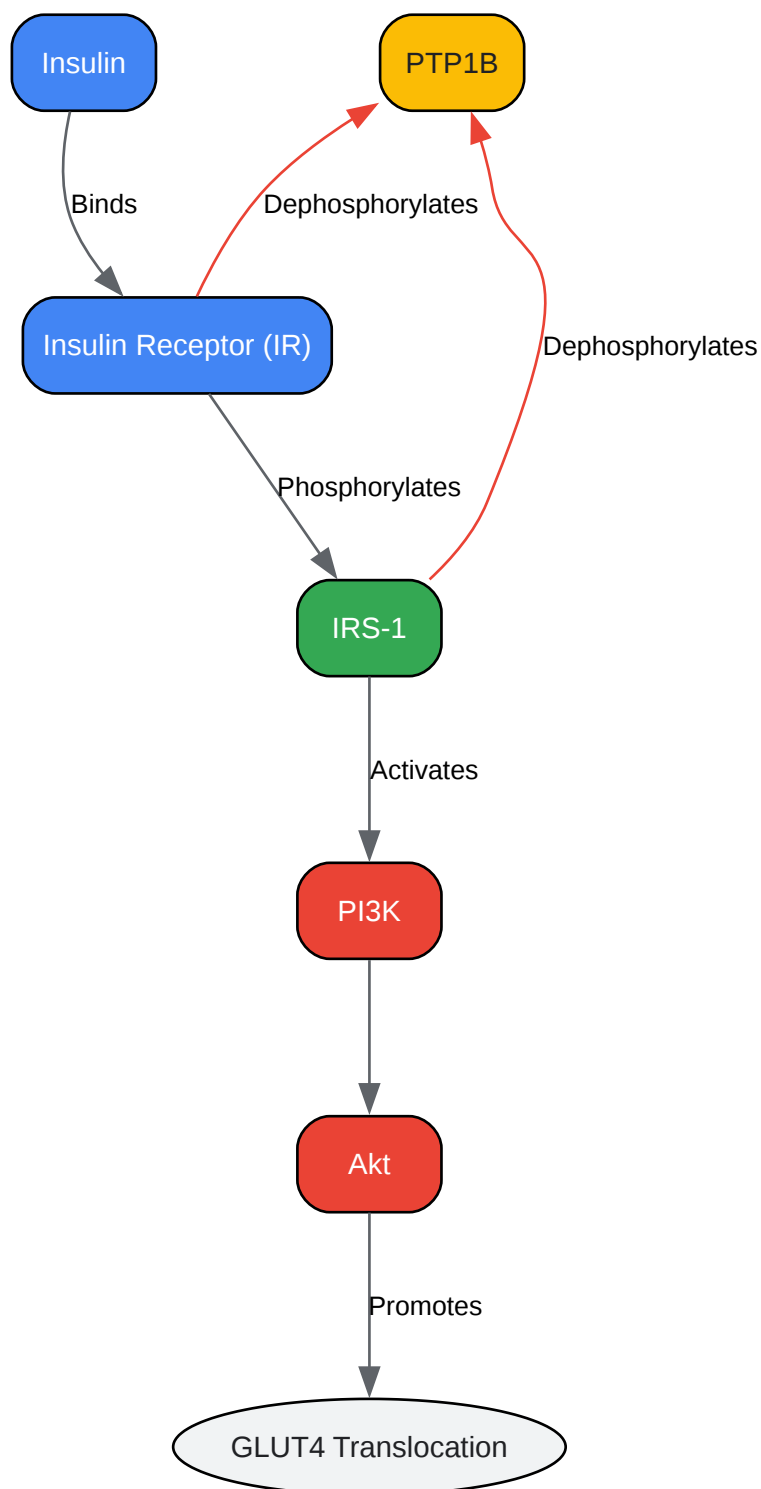
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Conclusion

MES buffer is a versatile and reliable choice for a wide range of enzyme kinetics assays, particularly those requiring a slightly acidic pH. Its favorable chemical properties ensure minimal interference with enzymatic reactions, leading to more accurate and reproducible data. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize MES buffer in their studies of enzyme function and inhibition.

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